(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s role or use in the field of chemistry or medicine is also usually mentioned.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and its intermediates.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Fluorinated Compounds in Protein Design
Fluorinated molecules, including those similar in structure to the specified compound, are used to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and biological activity. The unique physicochemical properties of perfluorinated molecules, such as chemical inertness and thermal stability, make them suitable for designing proteins with novel properties (B. Buer & E. Marsh, 2012).
Environmental Impact and Bioaccumulation Studies
Research on perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) has shown their environmental persistence and detection in wildlife. Studies highlight the bioaccumulation potential of PFASs, noting that it is directly related to the fluorinated carbon chain length, with longer chains exhibiting greater bioaccumulation. This research is crucial for understanding the environmental behavior and impact of fluorinated compounds, including those structurally related to the compound of interest (J. Conder et al., 2008).
Pharmaceutical Applications
The use of levulinic acid (LEV) in drug synthesis demonstrates the potential of carboxyl and carbonyl functional groups (present in the specified compound) for developing various pharmaceuticals. LEV's flexibility and diverse functional group interactions make it a valuable precursor for synthesizing a wide range of value-added chemicals, highlighting the importance of such functional groups in medicinal chemistry (Mingyue Zhang et al., 2021).
Anticancer Research
Cinnamic acid derivatives, which share functional similarities with the specified compound, have been explored for their anticancer properties. The research on these derivatives emphasizes the potential of structurally related compounds in developing traditional and synthetic antitumor agents (P. De et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They may have access to more specialized databases or unpublished research that could provide more information.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQOLKMHJFBQNA-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375791 |
Source
|
Record name | Fmoc-Phe(2-CF3)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
352523-16-1 |
Source
|
Record name | Fmoc-Phe(2-CF3)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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